4-Amino-3-fluorobenzoic acid allyl ester
Description
The specific compound, 4-amino-3-fluorobenzoic acid allyl ester, is primarily cataloged as a research chemical. synchem.comcalpaclab.com Its importance is best understood by dissecting its structural components and the chemical functionalities they represent.
The introduction of fluorine into aromatic compounds dramatically alters their physical, chemical, and biological properties, making them highly valuable in numerous scientific fields. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can influence the compound's reactivity and stability. numberanalytics.com This unique characteristic is leveraged extensively in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comyoutube.com
In medicinal chemistry, fluorination is a strategic tool used to enhance drug efficacy and safety. numberanalytics.com The presence of fluorine can improve a molecule's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. youtube.comresearchgate.net Well-known pharmaceuticals, such as the antidepressant fluoxetine (B1211875) and the antibiotic fluoroquinolones, incorporate fluorinated aromatic rings to achieve their desired therapeutic effects. numberanalytics.comnumberanalytics.com
In materials science, fluorinated aromatic compounds are integral to the creation of advanced materials with exceptional properties. numberanalytics.com They are precursors to high-performance fluoropolymers, like polytetrafluoroethylene (PTFE), which are renowned for their high thermal stability and chemical resistance. numberanalytics.comyoutube.com These materials are also used in the development of organic light-emitting diodes (OLEDs) and liquid crystals. numberanalytics.comresearchgate.net The strong carbon-fluorine bond imparts remarkable stability, making these materials resistant to degradation under harsh environmental conditions. numberanalytics.com
Table 1: Impact of Fluorination on Material Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Thermal Stability | Often increased | The strength of the Carbon-Fluorine bond enhances resistance to heat-induced degradation. numberanalytics.com |
| Chemical Resistance | Generally enhanced | Fluorine's electronegativity makes the compound less susceptible to chemical attack and corrosion. numberanalytics.com |
| Electronic Properties | Modified | Fluorine atoms lower both HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidation in electronic devices. rsc.org |
| Bioavailability | Can be increased | Fluorine can enhance lipophilicity, aiding the molecule's ability to cross biological membranes like the blood-brain barrier. youtube.com |
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. annexechem.comresearchgate.net They serve as versatile precursors for a wide array of more complex molecules, including dyes, fragrances, and pharmaceutical compounds. annexechem.comresearchgate.net The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to diverse chemical transformations. annexechem.com
The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, allowing for the introduction of various substituents, further expanding its synthetic utility. annexechem.com This adaptability makes benzoic acid derivatives a cornerstone in the manufacturing of numerous industrial and consumer products. annexechem.comresearchgate.net In the pharmaceutical industry, for example, they form the structural core of drugs like the diuretic Furosemide. researchgate.net Their natural and synthetic forms exhibit a wide range of biological activities, including antimicrobial and antioxidant properties. ijcrt.orgpreprints.org
Allyl esters are a valuable functional group in modern organic synthesis, primarily recognized for their role as protecting groups for carboxylic acids. organic-chemistry.orgacs.org The allyl group is stable under a variety of reaction conditions but can be selectively removed under mild conditions, often using palladium-catalyzed reactions. organic-chemistry.org This "orthogonal" deprotection strategy is highly advantageous in the multi-step synthesis of complex molecules, as it allows for the removal of the allyl group without disturbing other sensitive functional groups in the molecule. organic-chemistry.org
Beyond their use as protecting groups, allyl esters are versatile synthetic intermediates. nih.govnih.gov The allylic group can participate in a range of transformations, including palladium-catalyzed allylic alkylations, which are powerful methods for forming new carbon-carbon bonds. acs.org Recent advancements have introduced direct, catalytic methods for synthesizing complex allylic esters from carboxylic acids and terminal olefins, streamlining synthetic routes and avoiding the need for stoichiometric coupling reagents. nih.gov The reactivity of the allyl group also allows for transformations into other functionalities, making these esters key intermediates in the synthesis of diverse chemical structures. rsc.orgtaylorfrancis.com
The current research landscape for this compound appears to be limited. The compound is listed in the catalogs of several chemical suppliers as a building block for research and development, indicating its commercial availability. synchem.comlookchem.comcymitquimica.com Its basic chemical properties are documented, as shown in the table below.
Table 2: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₀FNO₂ | |
| Molecular Weight | 195.193 g/mol |
| Purity | ≥95% | synchem.comcalpaclab.com |
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 4-amino-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h2-4,6H,1,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRZAIPPBHIKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661753 | |
| Record name | Prop-2-en-1-yl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262433-55-6 | |
| Record name | 2-Propen-1-yl 4-amino-3-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262433-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prop-2-en-1-yl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Process Optimization for 4 Amino 3 Fluorobenzoic Acid Allyl Ester
Retrosynthetic Analyses and Strategic Disconnections for Complex Fluorinated Benzoic Acid Esters
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. iitg.ac.in For 4-Amino-3-fluorobenzoic acid allyl ester, the primary strategic disconnections involve the ester linkage and the functional groups on the aromatic ring.
The most logical disconnection is the ester bond (C-O), which simplifies the molecule into two key precursors: 4-amino-3-fluorobenzoic acid and allyl alcohol. This is a standard disconnection for esters, leading to a straightforward synthesis via esterification.
A further disconnection of the 4-amino-3-fluorobenzoic acid precursor reveals two main synthetic routes based on the introduction of the fluorine atom and the amino group. One approach involves the fluorination of an aminobenzoic acid derivative, while the other involves the amination of a fluorobenzoic acid derivative. The choice of route often depends on the availability and reactivity of the starting materials and the regioselectivity of the reactions.
Classical and Contemporary Approaches to the Esterification of 4-Amino-3-fluorobenzoic Acid with Allyl Alcoholdaneshyari.comacs.orgglobalscientificjournal.comdnu.dp.ua
The formation of the ester bond between 4-amino-3-fluorobenzoic acid and allyl alcohol can be achieved through several methods, ranging from classical acid catalysis to modern biocatalytic strategies.
Acid-Catalyzed Esterification Mechanisms and Kinetic Studiesdnu.dp.ua
Acid-catalyzed esterification, commonly known as Fischer esterification, is a widely used method for producing esters. globalscientificjournal.com This reaction typically involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. globalscientificjournal.comdnu.dp.ua
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.
Kinetic studies on the esterification of substituted benzoic acids have shown that the reaction is typically first order with respect to the benzoic acid. dnu.dp.uaresearchgate.net The rate of reaction is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in 4-amino-3-fluorobenzoic acid, can affect the reaction rate. researchgate.net
| Catalyst | Reaction Conditions | Yield | Reference |
| Sulfuric Acid | Reflux with excess allyl alcohol | Moderate to High | globalscientificjournal.com |
| p-Toluenesulfonic acid | Toluene, Dean-Stark trap | High | dnu.dp.ua |
| Modified Montmorillonite K10 | Solvent-free | Good | ijstr.org |
Enzyme-Catalyzed and Biocatalytic Esterification Strategies
Enzyme-catalyzed esterification offers a green and highly selective alternative to classical chemical methods. nih.govresearchgate.net Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and broad substrate specificity. nih.govmdpi.com
The enzymatic mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester. These reactions are often carried out under mild conditions, which helps to prevent side reactions and preserve sensitive functional groups. researchgate.net
Biocatalytic approaches can also involve whole-cell systems, which can offer advantages in terms of cofactor regeneration. rsc.org The use of biocatalysis for the synthesis of fluorinated compounds is a growing area of research, with the potential to provide efficient and environmentally friendly synthetic routes. nih.govresearchgate.net
| Biocatalyst | Reaction Medium | Key Advantages | Reference |
| Lipase (e.g., from Candida antarctica) | Organic solvent (e.g., toluene, hexane) | High selectivity, mild conditions | nih.govmdpi.com |
| Whole cells (e.g., recombinant E. coli) | Aqueous or biphasic system | Cofactor regeneration, multi-step synthesis | rsc.org |
Advanced Fluorination Techniques Applied to Aromatic Systems for Precursor Synthesisnumberanalytics.comnih.govresearchgate.netnumberanalytics.comnih.govnih.govnumberanalytics.com
The synthesis of the key precursor, 4-amino-3-fluorobenzoic acid, requires the introduction of a fluorine atom onto the aromatic ring. This can be achieved through either electrophilic or nucleophilic fluorination methods.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org For the synthesis of 3-fluoro-substituted anilines, direct fluorination of the aniline (B41778) derivative is a potential route. However, the strong activating and ortho-, para-directing effect of the amino group makes selective meta-fluorination challenging. To overcome this, the aniline can be protonated in a superacidic medium like triflic acid, which deactivates the ring and directs the incoming electrophile to the meta position. daneshyari.com
Common electrophilic fluorinating agents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. numberanalytics.comwikipedia.org The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield.
| Fluorinating Agent | Substrate Type | Typical Conditions | Reference |
| F₂ | Protonated Anilines | Triflic acid | daneshyari.com |
| N-Fluorobenzenesulfonimide (NFSI) | Activated aromatics | Aprotic solvent | wikipedia.org |
| Selectfluor® | Various aromatics | Acetonitrile, room temperature | numberanalytics.com |
| NF₄BF₄ | Aromatic compounds | HF solution | dtic.mil |
Nucleophilic Fluorination Routes and Their Stereochemical Control
Nucleophilic fluorination is another powerful strategy for introducing fluorine into aromatic rings. numberanalytics.com This typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. acsgcipr.org
A classical method for the synthesis of aryl fluorides is the Balz-Schiemann reaction. numberanalytics.comwikipedia.orgnumberanalytics.com This reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. wikipedia.orgnumberanalytics.com For the synthesis of 4-amino-3-fluorobenzoic acid, this would likely start from 3,4-diaminobenzoic acid.
Modern advancements in nucleophilic fluorination include the use of transition metal catalysts, such as palladium, to facilitate the C-F bond formation. acs.org These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods. acs.org Furthermore, nucleophilic fluorination can be achieved using various fluoride sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comarkat-usa.org Stereochemical control in nucleophilic fluorination is a significant area of research, particularly for the synthesis of chiral fluorinated molecules. nih.govucla.edu
| Method | Precursor | Key Reagents | Reference |
| Balz-Schiemann Reaction | Aromatic amine | NaNO₂, HBF₄ | wikipedia.orgnumberanalytics.com |
| Nucleophilic Aromatic Substitution (SNAᵣ) | Activated aryl halide/nitro compound | CsF, KF, TBAF | numberanalytics.comacsgcipr.org |
| Palladium-Catalyzed Fluorination | Aryl triflate or halide | Pd catalyst, F⁻ source | acs.org |
Palladium-Catalyzed C-H Fluorination Strategies
The direct introduction of fluorine into an aromatic ring via C-H bond activation is a powerful and highly sought-after transformation in organic synthesis. Palladium catalysis has emerged as a leading strategy for such reactions, offering a potential route to 4-amino-3-fluorobenzoic acid and its derivatives from readily available precursors. These methods circumvent traditional, often harsh, multi-step procedures that require pre-functionalized starting materials. nih.gov
The core principle involves a directing group on the substrate, which coordinates to the palladium catalyst and positions it for selective C-H bond cleavage at the ortho position. For a substrate like 4-aminobenzoic acid, both the carboxylic acid and the amino group can potentially serve as directing groups. Research by pioneers in the field has demonstrated the viability of this approach for various benzoic acid and aniline derivatives. nih.gov
In a typical catalytic cycle, a Pd(II) catalyst would coordinate to the directing group. This is followed by C-H activation to form a palladacycle intermediate. Subsequent oxidation of the palladium center, often with an electrophilic fluorine source such as N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor, leads to a high-valent Pd(IV)-F species. The final step is reductive elimination, which forms the C-F bond and regenerates the active Pd(II) catalyst. While direct fluorination of the specific allyl ester is not extensively documented, the fluorination of the parent acid or related amides provides a strong proof of concept. For instance, Yu and coworkers have demonstrated ortho-fluorination of benzoic acid derivatives using N-fluoropyridine derivatives as the fluorine source. nih.gov
Below is a table summarizing representative catalytic systems used for the C-H fluorination of benzoic acid derivatives, which could be adapted for the synthesis of the fluorinated precursor to the target compound.
| Catalyst | Directing Group | Fluorine Source | Key Features |
| Pd(OAc)₂ | Picolinamide | N-Fluoropyridinium Salts | High efficiency for ortho-fluorination of benzoic acid amides. nih.gov |
| Pd(OAc)₂ | 8-Aminoquinoline | AgF / PhI(OPiv)₂ | Enables fluorination at the benzylic C-H bond of related systems. nih.gov |
| CuI | 8-Aminoquinoline | AgF | Demonstrates the use of a first-row transition metal for C-H fluorination, offering a potentially more economical alternative to palladium. nih.gov |
| Pd Catalyst | Aminoalkene | Selectfluor | Used in an oxidative Heck mechanism to generate benzylic fluorides, showcasing a different mode of palladium-catalyzed fluorination. nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
The paradigm of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use of hazardous substances, is critical in modern synthetic planning. jocpr.comprimescholars.com The synthesis of this compound can be significantly improved by integrating these principles, moving away from traditional methods that may generate substantial waste and require harsh conditions. mdpi.com Key principles applicable here include atom economy, use of catalysis, and reduction of auxiliary substances like solvents. primescholars.comjk-sci.com
Atom economy is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. numberanalytics.comwikipedia.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. jk-sci.com
The final step in synthesizing this compound is typically an esterification reaction between 4-amino-3-fluorobenzoic acid and allyl alcohol. A common method is the Fischer-Speier esterification, which uses a catalytic amount of acid.
Reaction: 4-Amino-3-fluorobenzoic acid + Allyl alcohol → this compound + Water
To assess the efficiency of this key transformation, we can calculate its atom economy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Reactant |
| Allyl alcohol | C₃H₆O | 58.08 | Reactant |
| This compound | C₁₀H₁₀FNO₂ | 195.19 | Product |
| Water | H₂O | 18.02 | Byproduct |
Atom Economy Calculation:
Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org
Calculation: (195.19 / (155.13 + 58.08)) x 100 = (195.19 / 213.21) x 100 ≈ 91.55%
An atom economy of 91.55% is quite high, indicating that the majority of atoms from the reactants are incorporated into the product, with only water as a byproduct. To further align with green principles, this reaction could potentially be run under solvent-free conditions, using an excess of allyl alcohol to act as both the reactant and the reaction medium, thereby reducing solvent waste.
Catalysis is a fundamental pillar of green chemistry, enabling reactions with lower energy requirements, higher selectivity, and reduced waste compared to stoichiometric processes. numberanalytics.com
For the esterification step, using a catalytic amount of a strong acid like sulfuric acid is a classic approach. bond.edu.au However, to improve sustainability, solid acid catalysts or recyclable catalysts can be employed. These heterogeneous catalysts can be easily filtered out of the reaction mixture and reused, simplifying purification and minimizing acidic waste streams.
For the crucial C-F bond formation step, catalytic methods represent a significant green advancement over classical approaches. The traditional Balz-Schiemann reaction, for example, involves diazotization of an aniline followed by thermal decomposition of the resulting tetrafluoroborate salt. This process uses stoichiometric reagents and can be hazardous. In contrast, the transition-metal-catalyzed C-H fluorination discussed previously (Section 2.3.3) uses only a catalytic amount of a metal like palladium or copper, drastically reducing metal waste and offering a more direct and efficient pathway. nih.gov
The table below compares traditional vs. catalytic approaches for the synthesis of the fluorinated aromatic core.
| Feature | Traditional Method (e.g., Balz-Schiemann) | Catalytic Method (e.g., Pd-catalyzed C-H Fluorination) | Green Advantage of Catalytic Method |
| Reagent Type | Stoichiometric | Catalytic | Reduces waste, especially metal waste. |
| Atom Economy | Low (due to multiple steps and stoichiometric reagents) | High (direct functionalization) | Maximizes incorporation of starting materials into the product. jocpr.com |
| Number of Steps | Multiple (e.g., nitration, reduction, diazotization, fluorination) | Fewer (potentially a single step from a simpler precursor) | Reduces energy consumption and overall resource use. |
| Safety | Can involve unstable diazonium intermediates | Generally operates under more controlled conditions | Avoids hazardous intermediates. |
Process Intensification and Scale-Up Considerations in Preparative Chemistry
Translating a laboratory-scale synthesis to an industrial production process presents numerous challenges, including heat and mass transfer limitations, safety at scale, and purification efficiency. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key technology in this area is the shift from traditional batch reactors to continuous flow systems. nih.gov
The synthesis of this compound involves exothermic steps and requires precise control over reaction parameters (temperature, concentration, residence time) to maximize yield and minimize impurities. Continuous flow reactors, such as packed-bed or microreactors, offer superior control over these parameters compared to large batch vessels. nih.gov
Here is a comparison of batch versus continuous flow processing for a key synthetic step like esterification or fluorination.
| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Continuous Flow |
| Heat Transfer | Poor surface-area-to-volume ratio; difficult to control exotherms. | High surface-area-to-volume ratio; excellent heat exchange. | Enhanced safety, reduced risk of thermal runaways, and better product consistency. |
| Mass Transfer | Can be limited by stirring efficiency, leading to concentration gradients. | Superior mixing and diffusion over small channel dimensions. | Higher reaction rates and improved yields. |
| Safety | Large quantities of hazardous materials are present in the reactor at one time. | Small reactor hold-up volume; any potential failure is contained. | Inherently safer process. nih.gov |
| Scalability | Scaling up involves redesigning reactors and is non-linear. | "Scaling out" by running multiple reactors in parallel; predictable performance. | Faster and more efficient transition from lab to production. |
| Process Control | Difficult to maintain uniform conditions throughout the vessel. | Precise control over temperature, pressure, and residence time. | Higher product quality and reproducibility. |
For the synthesis of this compound, a continuous flow setup could involve pumping a solution of 4-amino-3-fluorobenzoic acid and allyl alcohol through a heated tube packed with a solid acid catalyst. This would allow for rapid and efficient esterification with easy separation of the catalyst, representing a significant intensification of the preparative process.
Elucidating Chemical Transformations and Reaction Mechanisms of 4 Amino 3 Fluorobenzoic Acid Allyl Ester
Mechanistic Studies of Allyl Ester Reactivity
The allyl ester group is a versatile functional handle, susceptible to a range of transformations that proceed through distinct mechanistic pathways. These reactions are fundamental to modifying the carboxylic acid portion of the molecule.
Transesterification Pathways and Catalytic Considerations
Transesterification is a pivotal reaction for converting the allyl ester of 4-amino-3-fluorobenzoic acid into other esters, such as methyl, ethyl, or more complex alkyl esters. This transformation typically requires a catalyst and an excess of the corresponding alcohol. The reaction can proceed under either acidic or basic conditions, or through enzymatic catalysis.
Acid-Catalyzed Transesterification: In the presence of a strong acid (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of allyl alcohol yield the new ester and regenerate the acid catalyst.
Base-Catalyzed Transesterification: A strong base (e.g., sodium alkoxide) deprotonates the incoming alcohol, generating a more potent nucleophile. This alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate. The elimination of the allyl oxide anion, which is subsequently protonated, affords the final product.
Enzymatic Transesterification: Lipases, such as Lecitase™ Ultra, are effective biocatalysts for the transesterification of allyl alcohols. mdpi.com These enzymes can offer high enantioselectivity in the kinetic resolution of racemic alcohols. mdpi.com The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the new alcohol to release the desired ester. Vinyl esters like vinyl acetate (B1210297) are often used as effective acylating agents in these enzymatic processes. mdpi.com
| Catalyst Type | General Conditions | Key Mechanistic Feature | Typical Reagents |
| Acid | Heat | Protonation of carbonyl oxygen | H₂SO₄, HCl, p-TsOH |
| Base | Anhydrous conditions | Formation of a nucleophilic alkoxide | NaOR, K₂CO₃ |
| Enzymatic | Mild temperature, specific pH | Acyl-enzyme intermediate formation | Lipases (e.g., Lecitase™ Ultra) |
Hydrolysis Mechanisms Under Controlled Conditions
Hydrolysis of the allyl ester regenerates the parent 4-amino-3-fluorobenzoic acid. This reaction can be controlled under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Similar to transesterification, the reaction is initiated by the protonation of the carbonyl oxygen. Water acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Elimination of allyl alcohol yields the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate collapses to form the carboxylate anion and allyl alcohol. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. The stability of the resulting carboxylate anion drives the reaction to completion.
Allylic Rearrangements (e.g., Claisen Rearrangement) and Related Pericyclic Reactions
While the classic Claisen rearrangement involves allyl vinyl ethers or allyl aryl ethers, the underlying principles of princeton.eduprinceton.edu-sigmatropic rearrangements can be considered. wikipedia.orgorganic-chemistry.org For an ester analogue, this would be the Ireland-Claisen rearrangement, which involves converting an allylic carboxylate into a γ,δ-unsaturated carboxylic acid. wikipedia.org This typically requires converting the ester to a silyl (B83357) ketene (B1206846) acetal (B89532) using a strong base like lithium diisopropylamide (LDA) and a silylating agent (e.g., chlorotrimethylsilane). wikipedia.org
A hypothetical Ireland-Claisen rearrangement of 4-amino-3-fluorobenzoic acid allyl ester would first involve deprotonation at the α-carbon (if one existed) to form an enolate, followed by silylation. However, since the ester is attached directly to the aromatic ring, this specific rearrangement is not applicable.
A more relevant pericyclic reaction is the aromatic Claisen rearrangement, which occurs with allyl aryl ethers. libretexts.org Heating an allyl aryl ether leads to a concerted, intramolecular princeton.eduprinceton.edu-sigmatropic rearrangement, forming an o-allylphenol. libretexts.org This proceeds through a cyclic, six-membered transition state. libretexts.org Although our substrate is an ester and not an ether, understanding this mechanism provides insight into the potential thermal reactivity of the allyl group in proximity to the aromatic ring.
Palladium-Catalyzed Allylic Functionalization and Asymmetric Transformations
The allyl group is an excellent substrate for palladium-catalyzed reactions, most notably the Tsuji-Trost reaction. youtube.com This reaction involves the substitution of the allylic leaving group (in this case, the 4-amino-3-fluorobenzoyloxy group) with a nucleophile.
The general mechanism involves:
Oxidative Addition: A Palladium(0) complex coordinates to the double bond of the allyl ester. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, displacing the carboxylate and forming a π-allyl palladium(II) complex. nih.gov
Nucleophilic Attack: A nucleophile (e.g., malonates, amines, phenoxides) attacks one of the terminal carbons of the π-allyl complex. youtube.comnih.gov This attack typically occurs on the face opposite to the palladium metal.
Reductive Elimination: The catalyst is regenerated, and the allylic-substituted product is released.
This methodology is powerful for forming new carbon-carbon and carbon-heteroatom bonds. By using chiral ligands, such as monodentate phosphoramidites or PHOX ligands, these transformations can be rendered asymmetric, providing enantiomerically enriched products. acs.org The choice of ligand, solvent, and nucleophile can influence both the regioselectivity and enantioselectivity of the reaction. acs.org For instance, palladium catalysts generated from [Pd(allyl)Cl]₂ with ligands like AdBippyPhos have been used for C-N coupling reactions under mild conditions with weak bases like potassium phenoxide (KOPh). nih.gov
Investigations into the Reactivity of the Aromatic Amino Group
The amino group (-NH₂) on the benzene (B151609) ring is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. chemistrysteps.combyjus.com Its lone pair of electrons increases the electron density of the ring, making it highly nucleophilic. libretexts.org However, its basicity also means it can be protonated in acidic media, forming an anilinium ion, which is a deactivating, meta-directing group. byjus.com
Acylation, Sulfonylation, and Alkylation Reactions
The nucleophilic nitrogen of the amino group readily participates in reactions with various electrophiles.
Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form amides. This transformation is often used as a protecting strategy to moderate the high reactivity of the amino group, for example, to prevent overreaction during nitration or halogenation. libretexts.org The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group. libretexts.org
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. Similar to acylation, this can protect the amino group. The direct sulfonation of anilines with concentrated sulfuric acid at high temperatures is also possible, typically yielding the para-substituted product. chemistrysteps.com
Alkylation: Direct alkylation of the amino group with alkyl halides can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination is a more controlled method for mono-alkylation. More advanced methods, such as nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives, showcase modern approaches to C-N functionalization. thieme-connect.de Studies on 4-aminobenzoic acid (PABA) have shown that O- and N-alkylation can be achieved using potassium carbonate and various alkylating agents under mild conditions. nih.gov
| Reaction | Reagent(s) | Product Type | Notes |
| Acylation | Acyl Chloride, Anhydride | Amide | Often used as a protecting group to moderate reactivity. libretexts.org |
| Sulfonylation | Sulfonyl Chloride, H₂SO₄ | Sulfonamide | Forms stable sulfonamides; direct sulfonation is possible at high temp. chemistrysteps.com |
| Alkylation | Alkyl Halide | Alkylamine | Can lead to over-alkylation; requires controlled conditions. nih.gov |
Diazotization and Subsequent Derivatization Reactions
The primary amino group on the aromatic ring is a versatile handle for chemical modification, primarily through diazotization. Treatment of anilines with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium salt. organic-chemistry.org These diazonium intermediates are highly useful synthons that can be subsequently displaced by a variety of nucleophiles in what are known as Sandmeyer or Schiemann-type reactions. organic-chemistry.org
For this compound, diazotization would yield the corresponding diazonium salt. While this specific reaction has not been detailed in the literature, the diazotization of other aminobenzoic acids is well-documented. nih.gov For instance, 4-aminobenzoic acid can be converted to its diazonium salt and subsequently reacted with various nucleophiles. nih.gov It is important to note that the stability and reactivity of the diazonium salt can be influenced by reaction conditions such as temperature and the nature of the counter-ion. organic-chemistry.orglibretexts.org The resulting diazonium salt of the title compound could then undergo reactions to introduce a range of substituents in place of the original amino group.
Table 1: Potential Derivatizations via Diazonium Salt of this compound
| Reagent(s) | Product Type | Reaction Name | Reference(s) |
| CuCl/HCl | Aryl Chloride | Sandmeyer | organic-chemistry.org |
| CuBr/HBr | Aryl Bromide | Sandmeyer | organic-chemistry.org |
| CuCN/KCN | Aryl Cyanide (Nitrile) | Sandmeyer | organic-chemistry.org |
| HBF₄, heat | Aryl Fluoride (B91410) | Schiemann | organic-chemistry.org |
| KI | Aryl Iodide | Iodination | organic-chemistry.org |
| H₂O, heat | Phenol | Hydrolysis | libretexts.org |
The presence of the allyl ester must be considered, as the acidic conditions of diazotization could potentially lead to its hydrolysis, although the reaction is typically carried out at low temperatures (0-10 °C), which would likely minimize this side reaction. libretexts.org
Condensation Reactions with Carbonyl Compounds and Heterocycle Formation
The primary amino group of this compound can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. This reaction is fundamental in organic synthesis and has been demonstrated with various 4-aminobenzoic acid derivatives. nih.gov The resulting imine can be a stable final product or a reactive intermediate for further transformations, including reduction to a secondary amine or participation in cyclization reactions to form heterocycles.
For example, the condensation of an aniline (B41778) with a β-ketoester is a key step in several named reactions that lead to the formation of heterocyclic systems. While no specific examples involving this compound are documented, the principles of reactions like the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and a urea (B33335) (or thiourea), illustrate the potential for heterocycle synthesis. wikipedia.orgorganic-chemistry.org The amino group of the title compound could potentially act as the amine component in similar multi-component reactions.
Intramolecular cyclization is another possibility, particularly if a suitable reactive group is introduced elsewhere in the molecule. For instance, if the allyl group were to be functionalized to contain an electrophilic center, intramolecular attack by the aniline nitrogen could lead to the formation of a nitrogen-containing heterocyclic ring. The synthesis of benzo[a]carbazole derivatives through intramolecular cyclization highlights the potential for such transformations. rsc.org
Reactivity of the Fluoro-Substituted Aromatic Ring
The fluorine atom and the remaining C-H bonds on the aromatic ring of this compound provide further opportunities for functionalization.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Activated Systems
The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. core.ac.uk The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; typically, strong electron-withdrawing groups positioned ortho or para to the leaving group are required to activate the ring for nucleophilic attack. semanticscholar.org In this compound, the ester group is electron-withdrawing, which should facilitate nucleophilic attack.
The fluorine atom is a good leaving group in SNAr reactions. core.ac.uk The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org For the title compound, a variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the fluorine atom. The regioselectivity of such a substitution would be directed by the existing substituents. The synthesis of N-aryl indoles and carbazoles has been achieved through base-promoted SNAr reactions on fluoroarenes. researchgate.net
Directed Ortho Metalation (DoM) Strategies for Further Functionalization
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be quenched with a variety of electrophiles.
In this compound, both the amino group and the ester group (after conversion to an amide) can act as DMGs. However, the free amino group is acidic and would be deprotonated by the strong organolithium base. Therefore, protection of the amino group, for example as an amide or carbamate, would be necessary to direct metalation. organic-chemistry.orguwindsor.ca An N-pivaloyl or N-Boc protected aniline can direct lithiation to the ortho position. wikipedia.org The fluorine atom itself can also act as a moderate directing group. organic-chemistry.org The competition between these directing groups would determine the site of metalation.
Table 2: Common Directing Metalation Groups (DMGs) and Their Relative Strengths
| Strength | Directing Group (DMG) | Reference(s) |
| Strong | -CONR₂, -CONHR, -OCONR₂ | organic-chemistry.org |
| Moderate | -OR, -F, -NR₂ | organic-chemistry.org |
| Weak | -CH₂NR₂, -Ph | organic-chemistry.org |
Given the substitution pattern of the title compound, DoM could potentially be used to introduce substituents at the C-2 or C-5 positions of the benzene ring, depending on the chosen directing group and reaction conditions.
C-H Activation and Functionalization on the Aromatic Ring
Direct C-H activation has emerged as an efficient strategy for the functionalization of aromatic rings, often catalyzed by transition metals such as palladium. nih.govnih.gov For aniline derivatives, directing groups are typically employed to achieve regioselective C-H activation. For instance, a urea moiety derived from an aniline can direct palladium-catalyzed ortho-carbonylation. nih.govnih.gov
To apply this chemistry to this compound, the amino group would likely need to be converted into a suitable directing group. The presence of the fluorine atom can also influence the reactivity and selectivity of C-H activation reactions. rsc.org Palladium/norbornene-catalyzed C-H activation has been used to construct polycyclic aromatic hydrocarbons from bromo(hetero)aromatics, demonstrating the versatility of this approach. rsc.org
Computational and Theoretical Chemistry Investigations of 4 Amino 3 Fluorobenzoic Acid Allyl Ester
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy levels, which in turn dictate the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. actascientific.com
For a molecule like 4-Amino-3-fluorobenzoic acid allyl ester, the HOMO is expected to be localized primarily on the aminobenzene ring, particularly on the amino group, which is a strong electron-donating group. The LUMO is likely to be distributed over the electron-withdrawing carboxylate group and the benzene (B151609) ring. The fluorine atom, being highly electronegative, will influence the energy levels of these orbitals.
Studies on analogous compounds, such as 4-(carboxyamino)-benzoic acid, have shown that the HOMO-LUMO energy gap is a key determinant of stability. actascientific.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For instance, in a DFT study of p-aminoaniline, p-nitroaniline, and p-isopropylaniline, the calculated energy gaps were found to directly correlate with their relative stabilities.
Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for Related Aniline (B41778) Derivatives (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Global Electrophilicity (ω) (eV) |
| p-aminoaniline | -4.9973 | -0.3954 | 4.6019 | 0.6456 |
| p-nitroaniline | -2.9065 | -6.7972 | 3.8907 | 1.7797 |
| p-isopropylaniline | -4.1400 | -1.1732 | 5.2968 | 0.6284 |
Data sourced from a study on substituted anilines and is for illustrative purposes only.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
For example, MEP analysis of aniline shows a negative potential above the benzene ring and on the nitrogen atom, consistent with its reactivity towards electrophiles. researchgate.netchegg.com
The aromaticity of the benzene ring in this compound is influenced by its substituents: the amino group, the fluorine atom, and the allyl ester group. Aromaticity is a key factor in the stability and reactivity of the molecule.
Fluorine, despite being highly electronegative, is known to have a dual effect on the aromaticity of a benzene ring. researchgate.netnih.gov It can decrease aromaticity through inductive effects by withdrawing electron density from the ring. researchgate.netnih.govresearchgate.net However, it can also participate in resonance, donating its lone pair electrons to the π-system, which can have a stabilizing effect. acs.org Studies on fluorinated benzenes have shown that increasing fluorination generally leads to a decrease in aromaticity. researchgate.netnih.govresearchgate.net
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways
DFT is a powerful computational method for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles.
For a reaction involving this compound, such as its synthesis via esterification or its participation in an amidation reaction, DFT can be used to model the reaction pathway and identify the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For instance, in the acid-catalyzed esterification of a carboxylic acid with an alcohol, the mechanism typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, a proton transfer step, and finally the elimination of water. tcu.eduresearchgate.net DFT calculations can elucidate the geometry of the transition state for each of these steps and calculate their corresponding activation energies.
Similarly, in an amide bond formation reaction, DFT can be used to model the transition state, which often involves a tetrahedral intermediate. researchgate.netnih.gov The calculated energy barrier provides a quantitative measure of the reaction rate.
Table 2: Illustrative Calculated Activation Energies for Related Reactions (DFT)
| Reaction | Reactants | Catalyst | Activation Energy (kcal/mol) |
| Esterification | Acetic Acid + Methanol | Acid | ~15-20 |
| Amide Formation | Acetic Acid + Methylamine | None | High, kinetically unfavorable |
| Amide Formation | Acetic Acid + Methylamine | TiCl4 | Lowered significantly |
These values are approximations based on studies of similar reactions and are for illustrative purposes. researchgate.netresearchgate.netnih.gov
From the calculated activation energy (Ea), kinetic parameters such as the rate constant (k) can be estimated using the Arrhenius equation. This allows for a theoretical prediction of the reaction rate under different conditions. DFT studies on the esterification of free fatty acids have shown that the presence of a catalyst significantly lowers the activation energy, making the reaction more spontaneous and kinetically favorable. researchgate.net
Conformational Analysis and Stereochemical Considerations using Computational Methods
The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, a full understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational methods are powerful tools for elucidating the stable conformations and stereochemical aspects of such molecules.
Conformational Analysis
The flexibility of the allyl ester group and the potential for rotation around the C(O)-O and O-CH2 bonds, as well as the orientation of the amino and fluoro substituents on the benzene ring, give rise to multiple possible conformers. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate these conformational isomers. By systematically rotating the dihedral angles of the flexible bonds and performing geometry optimizations for each resulting structure, a potential energy surface can be mapped out. The minima on this surface correspond to the stable conformers of the molecule.
Table 1: Hypothetical Torsional Angles for Key Rotatable Bonds in this compound
| Rotatable Bond | Description | Hypothetical Stable Torsional Angles (degrees) |
| C(aromatic)-C(carbonyl) | Rotation of the carboxyl group relative to the benzene ring | 0, 180 |
| C(carbonyl)-O(ester) | Rotation around the ester C-O bond | 0 (syn-periplanar), 180 (anti-periplanar) |
| O(ester)-C(allyl) | Rotation of the allyl group | gauche (~60), anti (~180) |
This table is illustrative and represents the types of parameters that would be determined from DFT calculations. The actual values would depend on the specific level of theory and basis set used in the computation.
Stereochemical Considerations
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its interactions with its environment, particularly with solvent molecules. For this compound, MD simulations would be crucial for understanding its solubility, stability, and transport properties in different media.
Solvent Effects
The choice of solvent can significantly influence the conformational preferences and reactivity of a solute. MD simulations can be performed by placing the this compound molecule in a box of explicit solvent molecules (e.g., water, ethanol, DMSO). By simulating the system over a period of nanoseconds or longer, one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation.
Key parameters that can be extracted from such simulations include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a specific atom in the solute. For instance, the RDFs between the amino and fluoro groups of the solute and water molecules would reveal the extent and nature of hydrogen bonding.
Solvation Free Energy: This value quantifies the energetic cost or gain of transferring the molecule from a vacuum to a solvent, providing a theoretical measure of its solubility.
Intermolecular Interactions
In the absence of a solvent, MD simulations can also be used to study the self-assembly and aggregation behavior of this compound. By simulating a system containing multiple molecules of the compound, one can investigate the preferred modes of intermolecular interactions, such as hydrogen bonding between the amino groups and ester carbonyls, or π-π stacking of the benzene rings.
Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations
| Interaction Type | Donating/Accepting Groups | Significance |
| Hydrogen Bonding | Amino group (donor) with ester carbonyl (acceptor) | Influences crystal packing and aggregation |
| π-π Stacking | Aromatic rings of adjacent molecules | Contributes to the stability of aggregates |
| Dipole-Dipole Interactions | Polar C-F and C=O bonds | Affects the orientation of molecules in condensed phases |
This table outlines the types of non-covalent interactions that would be analyzed from MD simulation trajectories.
Advanced Applications and Derivatization Strategies of 4 Amino 3 Fluorobenzoic Acid Allyl Ester As a Versatile Synthetic Building Block
Precursor in Polymer Chemistry and Functional Material Synthesis
The trifunctional nature of 4-Amino-3-fluorobenzoic acid allyl ester makes it a highly attractive monomer for the synthesis of specialty polymers and for the functionalization of existing polymeric materials. The presence of the fluorine atom, the amino group, and the allyl group allows for the tailored design of polymers with specific and enhanced properties.
While specific examples of polyamides and polyimides derived directly from this compound are not extensively documented in publicly available literature, the properties of analogous fluorinated aromatic polymers provide a strong indication of its potential. The incorporation of fluorine into polymer backbones is a well-established strategy to enhance several key properties.
Fluorinated polyamides and polyimides generally exhibit improved thermal stability, enhanced solubility in organic solvents, lower dielectric constants, and reduced water absorption compared to their non-fluorinated counterparts. The bulky and electronegative nature of fluorine atoms can disrupt chain packing, leading to increased free volume and, consequently, better processability. For instance, the introduction of trifluoromethyl groups into polyamides has been shown to significantly increase their solubility while maintaining high thermal stability. Similarly, fluorinated polyimides are known for their excellent thermal and mechanical properties, making them suitable for applications in microelectronics and aerospace. lookchem.comsynchem.comcymitquimica.com
The amino group of this compound can readily participate in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The fluorine atom ortho to the amino group may influence the reactivity of the monomer and the final properties of the polymer.
Table 1: Expected Property Enhancements in Polymers Incorporating this compound
| Property | Expected Enhancement | Rationale |
| Thermal Stability | Increased | High bond energy of the C-F bond. cymitquimica.com |
| Solubility | Improved | Disruption of polymer chain packing by fluorine atoms. |
| Dielectric Constant | Lowered | Low polarizability of the C-F bond. synchem.com |
| Water Absorption | Reduced | Hydrophobic nature of fluorinated moieties. synchem.com |
| Chemical Resistance | Enhanced | Inertness of the C-F bond. |
Beyond its use as a primary monomer, this compound can be employed to functionalize existing polymers. The allyl group provides a reactive handle for various post-polymerization modification reactions. This is particularly significant for polymers that lack inherent functionality. google.com
The pendant allyl groups can undergo a variety of chemical transformations, including:
Thiol-ene "click" chemistry: This highly efficient reaction allows for the facile introduction of a wide range of functional molecules containing thiol groups.
Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce diverse functionalities.
Radical polymerization: The allyl group can participate in further polymerization or cross-linking reactions, which is a common strategy in the production of thermosetting resins. google.com
This versatility allows for the precise tuning of the surface properties and bulk characteristics of materials. For example, grafting this molecule onto a polymer surface could simultaneously introduce the benefits of fluorination (e.g., hydrophobicity, low friction) and the reactivity of the amino group for further derivatization.
Role in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural motifs present in this compound make it a compelling candidate for the construction of such assemblies.
The unesterified parent compound, 4-amino-3-fluorobenzoic acid, possesses both a carboxylic acid and an amino group, which are excellent coordinating sites for a wide range of metal ions. This allows for the formation of metal-organic frameworks (MOFs) and other coordination complexes. The fluorine substituent can influence the electronic properties of the ligand, thereby modulating the stability and reactivity of the resulting metal complex.
While research specifically detailing the use of this compound as a ligand is limited, studies on similar fluorinated and amino-functionalized ligands in MOFs highlight the potential. The introduction of fluorine into MOF ligands has been shown to enhance their hydrolytic stability. The amino groups within the pores of MOFs can act as basic sites for catalysis or as points for post-synthetic modification.
The allyl ester functionality of the title compound offers an additional layer of complexity and utility. A metal complex or MOF could be assembled using the amino and carboxylate groups, leaving the allyl groups pendant within the framework. These allyl groups could then be used to anchor other molecules or to initiate polymerization within the pores, leading to the formation of novel composite materials.
Table 2: Potential Metal Ions for Coordination with 4-Amino-3-fluorobenzoate Ligands
| Metal Ion | Potential Coordination Geometry | Potential Applications |
| Zn(II) | Tetrahedral, Octahedral | Catalysis, Luminescence |
| Cu(II) | Square Planar, Octahedral | Gas Sorption, Sensing |
| Zr(IV) | Octahedral, Dodecahedral | Highly Stable MOFs, Catalysis |
| Lanthanides (e.g., Eu, Tb) | Various high coordination numbers | Luminescent Probes, Sensing |
The principles of self-assembly rely on specific and directional non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Aromatic amino acids and their derivatives are known to self-assemble into ordered nanostructures. The fluorine atom in this compound can participate in halogen bonding and can also influence the π-π stacking interactions of the aromatic ring.
The amphiphilic nature of this molecule, with a polar amino-carboxyl head (or its potential for such after hydrolysis) and a more nonpolar fluorinated aromatic body, could drive the formation of micelles, vesicles, or other ordered aggregates in solution. The presence of the allyl group provides a site for locking these self-assembled structures into more robust, covalently linked nanomaterials through polymerization. The study of self-assembly in fluorinated compounds is an active area of research, with applications in areas such as the creation of highly stable thin films and coatings.
Intermediate in the Synthesis of Complex Organic Architectures
The combination of three distinct functional groups in this compound makes it a versatile intermediate for the synthesis of a wide array of more complex organic molecules, particularly heterocyclic compounds and other substituted aromatic systems. Each functional group can be addressed with a high degree of chemical selectivity.
The Amino Group: This group can be diazotized and subsequently replaced with a variety of other functional groups (e.g., -H, -OH, -X, -CN) via Sandmeyer or related reactions. It can also be acylated, alkylated, or used as a nucleophile in the construction of nitrogen-containing heterocycles. The synthesis of various bioactive molecules often starts from functionalized aminobenzoic acids.
The Aromatic Ring: The fluorine and amino groups direct the position of further electrophilic aromatic substitution reactions, allowing for the synthesis of polysubstituted aromatic compounds with a high degree of regiochemical control.
The Allyl Ester: The allyl group can be removed under mild conditions, such as with a palladium catalyst, to reveal the carboxylic acid. This protecting group strategy allows for reactions to be performed on other parts of the molecule without affecting the carboxyl group. Alternatively, the double bond of the allyl group can participate in reactions such as metathesis, addition, or oxidation to build further molecular complexity.
The strategic manipulation of these functional groups in a sequential manner opens up synthetic pathways to novel pharmaceuticals, agrochemicals, and functional dyes.
Construction of Fluorine-Containing Heterocyclic Systems
The 1,2,4-trisubstituted aromatic ring of this compound provides a key structural motif for the synthesis of various fused heterocyclic systems, particularly those of pharmaceutical relevance such as fluorinated quinolines and quinazolinones. The presence of the ortho-fluoro and amino substituents allows for a range of cyclization strategies.
General methods for the synthesis of fluorinated quinoline (B57606) and quinazolinone derivatives often start from appropriately substituted anilines or anthranilic acids. researchgate.netpleiades.online For instance, the amino group of this compound can be acylated, and the resulting amide can undergo intramolecular cyclization. A common approach involves the reaction with a one-carbon synthon, such as formic acid or its derivatives, to construct the quinazolinone core. researchgate.net The reaction of 2-fluoro-substituted benzoyl chlorides with 2-amino-N-heterocycles is also a known method for forming 4(3H)-quinazolinones. researchgate.net
While direct examples involving this compound are not extensively documented in the literature, the established reactivity of related ortho-fluoro amino compounds provides a strong basis for its application in this area. For example, the synthesis of fluorinated quinoline analogs has been achieved using 2-fluoroaniline (B146934) as a starting material in a one-step reaction to form the quinoline ring. researchgate.net Similarly, fluorinated 1H-quinazolin-4-ones have been synthesized through the intramolecular cyclization of fluorine-containing S-ethyl N-benzoylisothioureas. nih.gov These methodologies suggest that the amino group of this compound can be readily derivatized to an appropriate precursor for subsequent intramolecular cyclization, leading to the formation of a variety of fluorine-containing heterocycles.
The allyl ester functionality adds another layer of synthetic utility. It can be retained during the initial heterocyclic ring formation and then cleaved under mild conditions, or it can participate in further transformations. For example, palladium-catalyzed intramolecular cyclization reactions involving allyl groups are well-established. nih.gov
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Potential Synthetic Strategy | Key Reaction Type |
| 6-Fluoro-7-substituted-quinazolin-4-one | Acylation of the amino group followed by cyclization with a C1 synthon. | Cyclocondensation |
| 6-Fluoro-7-substituted-quinoline | Reaction with a 1,3-dicarbonyl compound or equivalent. | Friedländer Annulation |
| Fluorinated Benzodiazepine derivative | Reaction with an α-amino acid derivative. | Condensation/Cyclization |
This table presents hypothetical, yet scientifically plausible, applications based on known synthetic methodologies for analogous compounds.
Access to Chiral Fluorine-Containing Scaffolds
The development of methods for the asymmetric synthesis of complex molecules is a major focus of modern organic chemistry. This compound serves as a valuable starting material for the preparation of chiral fluorine-containing scaffolds. The amino and carboxylic acid (after hydrolysis of the allyl ester) functionalities provide convenient handles for the introduction of chiral auxiliaries or for the direct participation in stereoselective transformations.
One established strategy for the synthesis of enantiomerically enriched amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids and chiral ligands. beilstein-journals.org This methodology has been successfully applied to the synthesis of various fluorinated amino acids. beilstein-journals.org It is conceivable that 4-amino-3-fluorobenzoic acid, obtained from the hydrolysis of its allyl ester, could be integrated into such a system to prepare novel, enantiomerically pure fluorinated aromatic amino acids.
Furthermore, the amino group can be converted into other functionalities that can direct stereoselective reactions. For instance, it can be transformed into an imine, which can then undergo asymmetric reduction or addition reactions. The synthesis of chiral β-amino acid derivatives via asymmetric hydrogenation is a well-established method. nih.gov
While specific examples utilizing this compound in these exact transformations are not readily found in the literature, the principles of asymmetric synthesis using chiral auxiliaries and catalysts are broadly applicable. The combination of the fluorine atom, which can influence the electronic properties and conformational preferences of reaction intermediates, with the versatile amino and carboxyl groups makes this compound a promising candidate for the development of new chiral building blocks.
Table 2: Strategies for Asymmetric Synthesis
| Chiral Scaffold | Approach | Key Method |
| Enantiopure 4-amino-3-fluorophenylalanine derivative | Chiral Ni(II) complex of the corresponding Schiff base. | Asymmetric alkylation or other transformations. |
| Chiral fluorinated diamine | Asymmetric reduction of an imine derived from the amino group. | Catalytic asymmetric hydrogenation. |
| Diastereomerically enriched heterocyclic system | Reaction with a chiral building block. | Diastereoselective cyclization. |
This table outlines potential strategies for generating chiral scaffolds based on established asymmetric synthesis methodologies.
Applications in Catalysis Research (e.g., as a chiral auxiliary or ligand component)
The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands. The structural backbone of this compound offers several opportunities for its development into a novel ligand for transition-metal-catalyzed reactions. The amino group serves as a key functional handle for the introduction of a coordinating group, such as a phosphine (B1218219) moiety.
The synthesis of P-chiral phosphine ligands is a significant area of research, and these ligands have shown excellent enantioselectivity in various catalytic reactions. nih.gov Chiral β-aminophosphine derivatives have also emerged as powerful catalysts or ligands in asymmetric synthesis. rsc.org By converting the amino group of this compound into a phosphine-containing functionality, it is possible to generate a new class of P,N-ligands. The fluorine atom at the ortho position to the amino group can be expected to influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of its metal complexes.
The general synthetic route to such ligands could involve the reaction of the amino group with a suitable chlorophosphine. If a chiral phosphine is introduced, or if the resulting phosphine-containing molecule is resolved, a chiral ligand can be obtained. The allyl ester group could either be retained to modulate solubility and other physical properties or be hydrolyzed to the carboxylic acid, which could provide an additional coordination site or a point for further functionalization.
While the direct application of ligands derived from this compound in catalysis is yet to be reported, the modular nature of ligand synthesis suggests that this is a promising area for future research. The combination of a fluorinated aromatic backbone with a coordinating phosphine group offers the potential for the development of new, highly effective catalysts for a range of asymmetric transformations.
Table 3: Potential Ligand Architectures and Applications
| Ligand Type | Potential Synthesis | Potential Catalytic Application |
| Chiral P,N-Ligand | Reaction of the amino group with a chiral chlorophosphine. | Asymmetric hydrogenation, allylic alkylation. |
| P-Chiral Phosphine | Multi-step synthesis involving the amino group as an anchor. | Various transition-metal-catalyzed reactions. |
| Tridentate P,N,O-Ligand | Conversion of the amino group to a phosphine and hydrolysis of the allyl ester. | Coordination chemistry and catalysis. |
This table illustrates hypothetical ligand designs and their potential uses in catalysis, based on established principles of ligand synthesis and application.
Advanced Spectroscopic and Analytical Methodologies for In Depth Study of 4 Amino 3 Fluorobenzoic Acid Allyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural and mechanistic elucidation of organic molecules in solution. For 4-Amino-3-fluorobenzoic acid allyl ester, a suite of advanced NMR experiments would be utilized to gain a complete picture of its molecular framework and behavior.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to identify adjacent protons, such as those within the allyl group and the aromatic ring. For instance, the correlation between the methine proton and the terminal vinyl protons of the allyl group would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.comcolumbia.edu It is highly sensitive and allows for the direct assignment of the carbon atom corresponding to each proton signal. sdsu.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This is crucial for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations between the carbonyl carbon and protons on both the aromatic ring and the allyl ester group, confirming the ester linkage. It would also be vital for assigning the quaternary carbons of the aromatic ring by observing their correlations with nearby protons. researchgate.netscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. For this compound, NOESY could reveal the spatial relationship between the allyl group protons and the protons on the aromatic ring, which can be influenced by the steric and electronic effects of the fluorine and amino substituents.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar compounds. rsc.orgchemicalbook.comchemicalbook.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Aromatic CH (ortho to COOR) | ~7.6 - 7.8 | ~120 - 125 | Carbonyl Carbon, Quaternary Carbons |
| Aromatic CH (meta to COOR) | ~6.8 - 7.0 | ~115 - 120 | Carbonyl Carbon, Quaternary Carbons |
| Aromatic CH (ortho to NH₂) | ~6.3 - 6.5 | ~110 - 115 | Quaternary Carbons |
| Allyl -OCH₂- | ~4.7 - 4.9 | ~65 - 70 | Carbonyl Carbon, Allyl CH |
| Allyl -CH= | ~5.9 - 6.1 | ~130 - 135 | Allyl CH₂, Allyl =CH₂ |
| Allyl =CH₂ | ~5.2 - 5.4 | ~115 - 120 | Allyl CH |
| Carbonyl C=O | - | ~165 - 170 | Aromatic protons, Allyl -OCH₂- protons |
| Aromatic C-F | - | ~150 - 155 (JCF) | Aromatic protons |
| Aromatic C-NH₂ | - | ~145 - 150 | Aromatic protons |
| Aromatic C-COOR | - | ~125 - 130 | Aromatic protons |
| Amino NH₂ | ~4.0 - 5.0 (broad) | - | - |
Variable Temperature NMR for Conformational Dynamics and Exchange Processes
Variable temperature (VT) NMR studies are essential for understanding the dynamic behavior of molecules, such as conformational changes or restricted bond rotation. ox.ac.uknumberanalytics.com For this compound, the rotation around the C(aromatic)-C(O) bond and the C-O ester bond, as well as potential hydrogen bonding involving the amino group, could lead to the presence of different conformers in solution. researchgate.net At room temperature, if the exchange between these conformers is on the NMR timescale, it can result in broadened signals. researchgate.net By recording NMR spectra at different temperatures, it is possible to either "freeze out" individual conformers at low temperatures (slow exchange regime) or observe averaged signals at high temperatures (fast exchange regime). ox.ac.uk Analysis of the spectra at various temperatures can provide thermodynamic parameters for the conformational changes, such as the Gibbs free energy of activation (ΔG‡). numberanalytics.com
In situ NMR for Real-Time Reaction Monitoring and Intermediate Detection
In situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. nih.gov This method allows for the observation of the consumption of reactants, the formation of products, and the detection of any transient intermediates. nih.gov The synthesis of this compound, likely through the esterification of 4-amino-3-fluorobenzoic acid with allyl alcohol, could be monitored using this technique. nih.govoxinst.com By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, providing valuable mechanistic insights. nih.govoxinst.com
Quantitative 19F NMR for Reaction Progress and Purity Assessment
The presence of a fluorine atom in this compound makes ¹⁹F NMR a highly valuable analytical tool. ¹⁹F NMR offers several advantages, including a wide chemical shift range, high sensitivity (as ¹⁹F is a spin ½ nucleus with 100% natural abundance), and typically a simpler spectrum with no background interference. nih.govresearchgate.netrsc.org Quantitative ¹⁹F NMR (qNMR) can be used to accurately determine the purity of the final product by integrating the signal of the fluorine atom against a known internal standard. researchgate.netrsc.org Furthermore, during the synthesis, ¹⁹F NMR can monitor the reaction progress by observing the disappearance of the ¹⁹F signal of the starting material (4-amino-3-fluorobenzoic acid) and the appearance of the product's ¹⁹F signal, which would be expected at a different chemical shift due to the change in the electronic environment upon esterification. nih.govresearchgate.net
High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Labeling Studies
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be employed to study the fragmentation pathways. nih.govnih.gov This involves isolating the protonated molecular ion ([M+H]⁺) and subjecting it to fragmentation, providing structural information based on the observed daughter ions.
Based on the structure of this compound, some predicted fragmentation pathways are:
Loss of the allyl group (C₃H₅)
Decarboxylation (loss of CO₂)
Cleavage of the ester group
Fragmentation of the aromatic ring
The study of fragmentation patterns of related aminobenzoic acid derivatives can aid in interpreting the mass spectrum. acs.orgacs.org Isotopic labeling, for instance, by using ¹⁸O in the carbonyl group or deuterium (B1214612) in specific positions, would be a powerful tool to definitively confirm the proposed fragmentation mechanisms. nih.gov
A hypothetical table of major fragments in the ESI-MS/MS spectrum of this compound is shown below.
| m/z (Predicted) | Formula of Fragment | Possible Origin |
| 196.0717 | [C₁₀H₁₁FNO₂]⁺ | [M+H]⁺ |
| 155.0455 | [C₇H₆FNO₂]⁺ | Loss of C₃H₅ (allyl radical) |
| 138.0455 | [C₇H₅FNO]⁺ | Loss of CO from m/z 155 |
| 120.0350 | [C₇H₅F]⁺ | Loss of H₂O and CO from m/z 155 |
| 94.0670 | [C₆H₅N]⁺ | Fragmentation of the aromatic ring |
X-Ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net If suitable crystals of this compound can be grown, this technique would provide a wealth of information, including:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles. eurjchem.com
The conformation of the molecule in the solid state, including the planarity of the aromatic ring and the orientation of the substituents.
Detailed insights into intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings. rsc.org
The crystal structures of related molecules like 4-aminobenzoic acid and 4-fluorobenzoic acid have been extensively studied and show characteristic hydrogen bonding patterns, often forming dimers or extended networks. eurjchem.comebi.ac.uknih.govcore.ac.uknih.gov It would be expected that this compound would also exhibit significant intermolecular interactions influencing its crystal packing.
A hypothetical table of crystallographic data for this compound is provided below, based on typical values for small organic molecules. eurjchem.com
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Volume (ų) | ~1500-2000 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | ~1.3-1.5 g/cm³ |
| Hydrogen bonding motifs | N-H···O, C-H···O, C-H···F |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for the qualitative analysis of this compound. These methods provide a molecular fingerprint, allowing for the identification of key functional groups and the monitoring of reaction progression during its synthesis.
The synthesis of this compound from 4-amino-3-fluorobenzoic acid and an allyl source can be effectively monitored using FTIR spectroscopy. The disappearance of the broad O-H stretching band of the carboxylic acid starting material (typically in the 2500-3300 cm⁻¹ region) and the concurrent appearance of the characteristic ester C=O stretching vibration are primary indicators of reaction completion. mdpi.com The esterification process leads to a distinct shift in the carbonyl stretching frequency. shimadzu.it
Functional Group Analysis:
The FTIR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes. Based on studies of structurally related compounds like aminobenzoic acids and their fluorinated derivatives, a detailed assignment of the principal vibrational frequencies can be predicted. nih.govnih.govresearchgate.netresearchgate.net
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |
| Amino (N-H) | Asymmetric & Symmetric Stretching | 3400-3200 | 3400-3200 | Two distinct bands are expected. |
| Aromatic (C-H) | Stretching | 3100-3000 | 3100-3000 | Typically weak to medium intensity. |
| Allyl (=C-H) | Stretching | 3100-3000 | 3100-3000 | May overlap with aromatic C-H stretching. |
| Ester (C=O) | Stretching | 1725-1705 | 1725-1705 | Strong, sharp peak in FTIR, a key diagnostic band. spectroscopyonline.com |
| Aromatic (C=C) | Ring Stretching | 1620-1580, 1500-1400 | 1620-1580, 1500-1400 | Multiple bands, characteristic of the benzene (B151609) ring. |
| Allyl (C=C) | Stretching | ~1645 | ~1645 | Medium to weak intensity. |
| Ester (C-O) | Asymmetric Stretching | 1280-1200 | 1280-1200 | Strong intensity in FTIR. spectroscopyonline.com |
| C-F | Stretching | 1250-1100 | 1250-1100 | Strong band, position influenced by substitution pattern. |
| Amino (N-H) | Scissoring/Bending | 1650-1580 | 1650-1580 | Can overlap with aromatic C=C stretching. |
This table is generated based on data from analogous compounds and general spectroscopic principles.
Raman spectroscopy complements FTIR by providing valuable information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C=C bond of the allyl group are expected to yield strong Raman signals. In-situ monitoring using Raman or ATR-FTIR spectroscopy can provide real-time data on the consumption of reactants and the formation of the product, enabling precise control over the reaction endpoint and minimizing the formation of by-products. researchgate.net
Advanced Chromatographic Techniques for High-Purity Isolation and Separation Science
Chromatographic methods are indispensable for both the analytical determination and the preparative isolation of this compound, ensuring high purity standards are met.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its isolation. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such aromatic compounds. sielc.com
Analytical HPLC:
For the quantitative analysis of this compound and the separation from its precursors (e.g., 4-amino-3-fluorobenzoic acid) and potential side-products, a robust RP-HPLC method is essential. The separation of isomers of similar fluorinated benzoic acids has been successfully achieved using HPLC, indicating that this technique is well-suited for resolving closely related impurities. nih.govekb.eg
A typical analytical method would involve a C18 or a pentafluorophenyl (PFP) stationary phase. PFP columns, in particular, can offer unique selectivity for halogenated aromatic compounds due to specific interactions like dipole-dipole and π-π interactions. researchgate.net
Illustrative Analytical HPLC Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Gradient elution is often preferred to resolve impurities with a wide range of polarities. ekb.eg |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) | The aromatic nature of the compound ensures strong UV absorbance. DAD allows for peak purity analysis. rsc.org |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
This table presents a hypothetical, yet standard, starting point for method development.
Preparative HPLC:
For obtaining high-purity this compound for use as a reference standard or in subsequent synthetic steps, preparative HPLC is the method of choice. The principles are similar to analytical HPLC, but with larger column dimensions and higher flow rates to handle larger sample loads. The scalability of analytical methods to preparative scale is a key consideration in process development. sielc.comnih.gov The use of polymer-based reversed-phase columns can sometimes offer advantages in terms of longevity and pH stability in preparative separations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for profiling volatile impurities from the synthesis and for analyzing the compound after appropriate derivatization.
Impurity Profiling:
The synthesis of the target compound may involve volatile reagents and generate low molecular weight by-products. GC-MS is ideally suited to detect and identify these trace-level impurities. For instance, residual allyl alcohol or by-products from its reactions could be readily detected. The high sensitivity of GC-MS, especially in selected ion monitoring (SIM) mode, allows for the quantification of genotoxic impurities at parts-per-million (ppm) levels. researchgate.net
Analysis via Derivatization:
To enhance the volatility and thermal stability of this compound for GC-MS analysis, derivatization is often necessary. The primary amino group is a common site for derivatization.
Common Derivatization Strategies:
| Reagent | Derivative Formed | Advantages/Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | A common and effective silylating agent that reacts with the amino group. restek.com |
| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl (PFP) amide | Creates highly electronegative derivatives, which are excellent for electron capture detection (ECD) and provide characteristic mass spectra. nih.gov |
| Alkyl Chloroformates | Alkyl carbamate | A rapid derivatization that can be performed in aqueous media. |
This table is based on established derivatization methods for amino compounds. restek.comnih.govgcms.cz
The derivatized analyte can then be analyzed by GC-MS, providing a detailed impurity profile. The mass spectrometer fragments the derivatized molecule in a predictable manner, allowing for structural elucidation of unknown impurities based on their fragmentation patterns and comparison with mass spectral libraries. researchgate.netwalshmedicalmedia.com
Future Directions and Emerging Research Opportunities for 4 Amino 3 Fluorobenzoic Acid Allyl Ester
Exploration of Novel Catalytic Transformations and Asymmetric Synthesis
The structural features of 4-Amino-3-fluorobenzoic acid allyl ester make it an ideal candidate for a variety of novel catalytic transformations. The presence of the aniline (B41778) moiety and the aromatic ring suggests that palladium-catalyzed cross-coupling reactions could be a fruitful area of investigation. For instance, methods developed for the synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides could be adapted. nih.gov Such reactions would allow for the introduction of diverse substituents onto the aromatic ring, leading to a library of novel compounds with potentially valuable properties.
Furthermore, the development of asymmetric synthetic routes to chiral derivatives of this compound represents a significant opportunity. The synthesis of fluorinated amino acids, which are crucial in protein engineering and medicinal chemistry, often relies on challenging stereoselective methods. beilstein-journals.orgnih.gov Chiral nickel(II) complexes have proven to be powerful tools for the asymmetric synthesis of non-canonical amino acids, and this strategy could be extended to produce enantiomerically pure derivatives of this compound. beilstein-journals.orgnih.govchemrxiv.orgresearchgate.net The development of such asymmetric transformations would be a considerable advancement, providing access to chiral building blocks for pharmaceuticals and other advanced materials. The isomerization of 2-fluoroaziridines into α-fluoro imines, followed by reaction with an alkynyldifluoroborane, presents another potential pathway for the asymmetric synthesis of chiral fluorinated amines. researchgate.net
Development of Advanced Materials with Tunable Properties and Functions
The unique combination of a fluorinated aromatic core and a polymerizable allyl ester group in this compound makes it a highly attractive monomer for the development of advanced materials with tunable properties. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. core.ac.ukmdpi.com
The incorporation of this compound into polyesters and polyamides could lead to materials with enhanced thermal stability and specific surface properties. rsc.orgmdpi.com Research into fluorinated polyesters has shown that their thermal and surface properties can be tailored by altering their chemical structures. rsc.org The rigid backbone and potential for hydrogen bonding from the amino group in the allyl ester could contribute to polymers with high glass transition temperatures and specific solubilities. For example, some fluorinated amorphous polymers are soluble in a range of both fluorinated and non-fluorinated solvents and exhibit excellent optical clarity. elsevierpure.com The allyl group provides a reactive handle for polymerization, potentially through free radical mechanisms or other controlled polymerization techniques, to create either linear or cross-linked polymer networks.
The properties of these novel polymers could be fine-tuned by copolymerizing this compound with other monomers, allowing for precise control over the final material's characteristics. This could lead to applications in high-performance coatings, membranes, and optical materials.
Integration into Automated Synthesis and Flow Chemistry Platforms
The synthesis and modification of this compound are well-suited for integration into automated synthesis and flow chemistry platforms. Flow chemistry offers significant advantages for handling potentially hazardous reagents and for controlling reaction conditions with high precision, which is particularly beneficial for fluorination reactions. nih.govnih.gov The use of flow microreactors has been shown to improve safety and efficiency in organo-fluorine chemistry. nih.gov
Automated platforms can accelerate the synthesis of derivatives of this compound. For example, automated parallel synthesis has been successfully employed for the rapid generation of amide libraries. researchgate.net A similar approach could be used to react the amino group of the allyl ester with a diverse range of carboxylic acids to quickly produce a library of new compounds. The esterification of the parent 4-amino-3-fluorobenzoic acid to form the allyl ester could also be optimized for flow conditions, potentially using solid-supported catalysts to simplify purification. acs.orggoogle.com
The integration of these technologies would not only increase the throughput of new derivative synthesis but also facilitate the scale-up of promising compounds for further investigation. pharmaron.com Flow chemistry has been shown to be effective for the multi-step synthesis of active pharmaceutical ingredients, and similar modular systems could be designed around this compound. nih.gov
Interdisciplinary Research with Other Scientific Disciplines for Novel Applications
The unique physicochemical properties imparted by the fluorine atom make this compound a molecule of interest for a wide range of interdisciplinary research fields. In medicinal chemistry, the introduction of fluorine is a common strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.govtandfonline.comresearchgate.net The parent compound, 4-amino-3-fluorobenzoic acid, is already utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents. chemimpex.com
Derivatives of 4-aminobenzoic acid have been investigated for their antimicrobial and cytotoxic activities. mdpi.comnih.gov This suggests that novel derivatives of the allyl ester could be synthesized and screened for a variety of biological activities. The structural similarity to other bioactive fluorinated benzoic acids further supports this potential. globalscientificjournal.comresearchgate.net For instance, the replacement of a chlorine atom with fluorine can significantly alter a molecule's biological activity, and this bioisosteric replacement is a key strategy in drug design. acs.org
Q & A
Q. What are the established synthetic routes for 4-amino-3-fluorobenzoic acid allyl ester, and how do reaction conditions influence yield?
The compound is synthesized via esterification of 4-amino-3-fluorobenzoic acid with allyl alcohol. Key parameters include:
- Catalysts : Sulfuric acid or palladium-based catalysts are commonly used for esterification .
- Temperature : Reactions typically proceed at 100–150°C, with higher temperatures accelerating ester formation but risking decomposition .
- Purification : Column chromatography or recrystallization is recommended to isolate the ester from unreacted starting materials or by-products .
- Yield Optimization : Pre-activation of the carboxylic acid (e.g., conversion to acyl chloride using thionyl chloride) improves reactivity with allyl alcohol, as demonstrated in analogous allyl ester syntheses .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the allyl ester group (e.g., allyl protons at δ 4.6–5.4 ppm and ester carbonyl at ~170 ppm) and fluorine coupling patterns .
- FT-IR : Key peaks include C=O (ester) at ~1720 cm, NH (amine) at ~3400 cm, and C-F stretches at 1100–1250 cm .
- Mass Spectrometry : GC-MS or LC-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify purity .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester bond or oxidation of the allyl group. Similar allyl esters show sensitivity to moisture and light, necessitating amber glass vials and desiccants .
Advanced Research Questions
Q. How does the allyl ester group influence radical polymerization kinetics, and what initiators are effective?
The allyl group participates in radical chain-transfer reactions, leading to slower polymerization rates compared to vinyl esters. For example:
- Initiators : Azoisobutyronitrile (AIBN) or benzoyl peroxide at 60–80°C initiates polymerization, with kinetic studies showing a first-order dependence on monomer concentration .
- Side Reactions : Competing allyl group isomerization or chain termination via β-scission can reduce molecular weight. Kinetic modeling and real-time FT-IR monitoring are recommended to optimize conditions .
Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and supramolecular interactions. For example:
- Software : SHELXL (via the SHELX suite) refines crystal structures, particularly for fluorine-containing compounds where electron density maps may be complex .
- Data Interpretation : Discrepancies between experimental and calculated XRPD patterns (e.g., peak shifts) often arise from twinning or solvent inclusion, requiring Rietveld refinement for resolution .
Q. What strategies address contradictions in reported biological activities of fluorinated benzoic acid esters?
Discrepancies may stem from varying substituent positions (e.g., fluorine vs. acetyl groups) or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs like 4-acetyl-3-fluorobenzoic acid benzyl ester to isolate electronic or steric effects .
- Bioassay Standardization : Use isogenic cell lines or consistent enzyme batches to minimize variability. For example, fluorinated esters’ anti-inflammatory activity should be tested under matched pH and solvent conditions .
Q. How can computational modeling predict reactivity in allyl ester-mediated coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for allyl ester cleavage or nucleophilic attacks. Key applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
